(2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile
Overview
Description
(2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile is a complex organic compound that features a benzimidazole moiety, a furan ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzimidazole Moiety: Starting from o-phenylenediamine, the benzimidazole ring can be formed by condensation with a suitable aldehyde or carboxylic acid.
Synthesis of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.
Coupling Reactions: The benzimidazole and furan moieties can be coupled using a suitable linker, such as a sulfanyl group.
Formation of the Prop-2-enenitrile Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzimidazole and furan rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzimidazole or furan derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block in organic synthesis, allowing the creation of more complex molecules.
Biology
In biological research, it may serve as a probe or ligand for studying enzyme interactions or cellular processes.
Medicine
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, in medicinal chemistry, it might interact with a particular enzyme or receptor, inhibiting or activating its function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-phenylprop-2-enenitrile: Similar structure but without the nitro group.
(2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(4-nitrophenyl)prop-2-enenitrile: Similar structure but with the nitro group in a different position.
Uniqueness
The presence of the nitro group in the 3-position of the phenyl ring in (2E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile may confer unique electronic and steric properties, affecting its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(E)-3-[5-(1H-benzimidazol-2-ylsulfanyl)furan-2-yl]-2-(3-nitrophenyl)prop-2-enenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N4O3S/c21-12-14(13-4-3-5-15(10-13)24(25)26)11-16-8-9-19(27-16)28-20-22-17-6-1-2-7-18(17)23-20/h1-11H,(H,22,23)/b14-11- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBIXNTFBXCCLKV-KAMYIIQDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)C=C(C#N)C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=CC=C(O3)/C=C(/C#N)\C4=CC(=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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